2-chloro-N-pentylpyridine-3-sulfonamide
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Overview
Description
2-chloro-N-pentylpyridine-3-sulfonamide is a chemical compound with the molecular formula C10H15ClN2O2S and a molecular weight of 262.76 g/mol . It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 2-position, a pentyl group at the nitrogen atom, and a sulfonamide group at the 3-position
Mechanism of Action
Mode of Action
Sulfonamides, a class of compounds to which 2-chloro-n-pentylpyridine-3-sulfonamide belongs, are known to inhibit bacterial dna synthesis .
Biochemical Pathways
It’s worth noting that sulfonamides have been identified as synthetic lethal targets in cancers characterized by genomic microsatellite instability resulting from defects in dna mismatch repair pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-pentylpyridine-3-sulfonamide typically involves the reaction of 2-chloropyridine-3-sulfonyl chloride with pentylamine . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-pentylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include sulfonic acids and sulfinamides.
Scientific Research Applications
2-chloro-N-pentylpyridine-3-sulfonamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-butylpyridine-3-sulfonamide
- 2-chloro-N-hexylpyridine-3-sulfonamide
- 2-chloro-N-pentylpyridine-4-sulfonamide
Uniqueness
2-chloro-N-pentylpyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of the pentyl group at the nitrogen atom and the sulfonamide group at the 3-position of the pyridine ring differentiates it from other similar compounds .
Properties
IUPAC Name |
2-chloro-N-pentylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2S/c1-2-3-4-8-13-16(14,15)9-6-5-7-12-10(9)11/h5-7,13H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQRXOHGWJMWRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNS(=O)(=O)C1=C(N=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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